Ethyl 1-oxoisoindoline-5-carboxylate is a heterocyclic compound belonging to the isoindoline class of derivatives. These compounds are recognized for their diverse biological activities and serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structural composition of ethyl 1-oxoisoindoline-5-carboxylate includes an ethyl ester, a keto group, and a carboxylate group, making it a versatile compound in organic synthesis and medicinal chemistry.
Ethyl 1-oxoisoindoline-5-carboxylate is classified as:
Several synthetic routes exist for the preparation of ethyl 1-oxoisoindoline-5-carboxylate. A prominent method involves the Ugi reaction, which is a multicomponent reaction combining an aldehyde, an amine, an isocyanide, and a carboxylic acid. For instance, reacting 2-formylbenzoic acid with an appropriate amine and isocyanide under specific conditions can yield this compound .
The Ugi reaction typically requires:
In industrial applications, optimized conditions such as high-pressure reactors and continuous flow processes may be employed to enhance yield and purity.
The molecular formula of ethyl 1-oxoisoindoline-5-carboxylate is , with a molecular weight of approximately 205.21 g/mol. The compound features a central isoindoline ring system with a carbonyl group at the first position and an ethyl ester group at the fifth position.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁NO₃ |
Molecular Weight | 205.21 g/mol |
IUPAC Name | Ethyl 1-oxoisoindoline-5-carboxylate |
InChI Key | RZYGNJUDZYBZBU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(CNC2=O)C=C1 |
Ethyl 1-oxoisoindoline-5-carboxylate can undergo various chemical transformations due to its functional groups:
Common reagents and conditions for these reactions include:
The reactions yield various products:
The mechanism of action for ethyl 1-oxoisoindoline-5-carboxylate typically involves its interaction with biological targets through its functional groups. The keto group may participate in hydrogen bonding or coordinate with metal ions in biological systems, influencing enzymatic activities or receptor interactions.
Data on specific mechanisms are still under investigation, but preliminary studies suggest potential roles in antioxidant activity and enzyme inhibition .
Ethyl 1-oxoisoindoline-5-carboxylate exhibits the following physical properties:
The chemical properties include:
Ethyl 1-oxoisoindoline-5-carboxylate has several scientific applications:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: